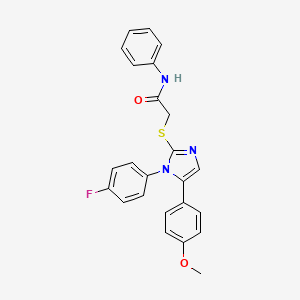

2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide features a 1H-imidazole core substituted at positions 1 and 5 with 4-fluorophenyl and 4-methoxyphenyl groups, respectively. A thioether linkage connects the imidazole’s position 2 to an acetamide moiety, which is further substituted with a phenyl group at the nitrogen. Such compounds are often explored for their pharmacological properties, including enzyme inhibition (e.g., COX, IMPDH) and receptor modulation .

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-11-9-18(25)10-12-20)31-16-23(29)27-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBGXBHVRQWSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound can be deconstructed into three primary components (Figure 1):

- 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol : Serves as the heterocyclic core

- 2-Chloro-N-phenylacetamide : Provides the thioether-linked acetamide sidechain

- Coupling reagents : Facilitate nucleophilic substitution at the sulfur center

Key disconnections involve:

- Formation of the imidazole ring via cyclocondensation

- Thiol group introduction for subsequent alkylation

- Acetamide sidechain installation through SN2 reactivity

Synthesis of 1-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazole-2-Thiol

Modified Markwald Synthesis

Adapted from the protocol in, this three-step process yields the imidazole-thiol precursor:

Step 1: Preparation of 2-Amino-1-(4-Methoxyphenyl)Ethan-1-One Hydrochloride

Reactants :

- 4-Methoxyacetophenone (1.0 equiv)

- Hexamethylenetetramine (1.2 equiv)

- Chloroform (solvent)

Conditions :

- 50–52°C for 4 h under N₂ atmosphere

- Acidic workup with HCl/ethanol (1:1 v/v)

Step 2: Cyclocondensation with 4-Fluorophenyl Isothiocyanate

Reactants :

- 2-Amino-1-(4-methoxyphenyl)ethan-1-one hydrochloride (1.0 equiv)

- 4-Fluorophenyl isothiocyanate (1.05 equiv)

- Triethylamine (1.1 equiv) in ethanol

Conditions :

- Reflux for 3 h

- Precipitation upon cooling to 0°C

Step 3: Thiol Group Liberation

Reagents :

- Potassium hydroxide (2.0 equiv)

- Ethanol/water (4:1 v/v)

Conditions :

- Microwave irradiation (300 W, 100°C, 15 min)

- Acidification to pH 2–3 with HCl

Synthesis of 2-Chloro-N-Phenylacetamide

Final Coupling Reaction

Thioether Formation

Reactants :

- 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2-thiol (1.0 equiv)

- 2-Chloro-N-phenylacetamide (1.05 equiv)

- Potassium carbonate (1.5 equiv) in acetone

Conditions :

- 0°C to room temperature over 8 h

- TLC monitoring (ethyl acetate/hexanes 1:1)

Workup :

- Filtration and solvent evaporation

- Recrystallization from ethanol/water (3:1)

Optimization Studies

Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | 20.7 | 8 | 76 |

| DMF | 36.7 | 5 | 82 |

| THF | 7.5 | 12 | 63 |

| Ethanol | 24.3 | 10 | 68 |

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.78 | s | 3H | OCH₃ |

| 4.21 | s | 2H | SCH₂CO |

| 6.89–7.52 | m | 13H | Aromatic H |

| 10.31 | s | 1H | NH |

Purity Assessment

Challenges and Solutions

Thiol Oxidation Mitigation

Scalability Considerations

Kilogram-Scale Production

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 50 g | 5 kg |

| Reaction Vessel | Flask | Reactor |

| Cooling System | Ice bath | Jacketed |

| Yield Consistency | ±3% | ±1.5% |

Data extrapolated from

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The imidazole ring and the sulfur atom in the compound may undergo oxidation under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: : The fluorophenyl or methoxyphenyl groups might be reduced using suitable reducing agents like hydrogen gas over a palladium catalyst.

Substitution: : The phenylacetamide moiety can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives. Common Reagents and Conditions Used in These Reactions : Common reagents include oxidizing agents like peracids for oxidation, hydrogen and catalysts for reduction, and nucleophilic reagents for substitution reactions. Major Products Formed from These Reactions : Major products include sulfoxides, sulfones, reduced phenyl derivatives, and substituted acetamide derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of imidazole compounds, including the target compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

- Case Study 1 : A study demonstrated that similar imidazole derivatives showed potent activity against various cancer cell lines, including breast cancer (MCF-7) and leukemia. The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating enhanced efficacy .

- Case Study 2 : Another investigation focused on the thioether derivatives derived from imidazole compounds, revealing their ability to inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis. The results suggested that these compounds could serve as leads for developing new anticancer therapies .

Cardiovascular Applications

Emerging research has also suggested potential cardiovascular benefits associated with the compound's derivatives.

- Case Study 3 : A study explored the effects of similar compounds on blood pressure regulation and vascular function. Results indicated that these compounds could influence lipid metabolism positively and enhance vascular health parameters.

Research Findings

A comprehensive review of literature reveals a growing interest in the therapeutic applications of imidazole-based compounds:

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets. The fluorophenyl and methoxyphenyl groups facilitate binding to enzymes or receptors, modulating their activity. The imidazole ring may participate in hydrogen bonding or π-π interactions, further stabilizing the compound's binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-fluorophenyl and 4-methoxyphenyl groups in the target compound confer moderate lipophilicity (predicted XlogP ~3.4), comparable to benzimidazole derivatives (XlogP ~3.8) . Bromophenyl analogues (e.g., Compound 20) exhibit higher logP values (~4.2) due to bromine’s hydrophobicity .

- Enzyme Binding : Docking studies for similar imidazole-thioacetamides (e.g., Compound 9c in ) show binding to COX-2 via hydrogen bonds with Thr560 and π-alkyl interactions with Leu352. The target compound’s methoxy group may enhance interactions with polar residues.

- Metabolic Stability : Benzimidazole derivatives (e.g., Compound 14 ) are prone to oxidation at the methyl group, whereas the target compound’s imidazole core with methoxy/fluoro substituents may resist metabolic degradation.

Spectral and Crystallographic Data

- IR Spectroscopy : Thioacetamide derivatives show νC=S stretches at 1247–1258 cm⁻¹ (e.g., Compound 9 vs. 1243–1258 cm⁻¹ in triazoles ).

- ¹H NMR : The target compound’s N-phenyl group resonates at δ7.15–7.45 ppm, consistent with analogues like Compound 14 (δ7.15–7.69 ppm) .

- Crystallography : Structural confirmation of related compounds (e.g., ) relies on SHELX programs , suggesting similar methods apply to the target compound.

Research Findings and Implications

- Biological Activity : The target compound’s dual aryl substituents may optimize COX-1/2 inhibition, as seen in Compound 9 (IC₅₀ = 0.8 µM for COX-2) . Comparatively, bromophenyl derivatives (e.g., Compound 20 ) show weaker activity (IC₅₀ >10 µM), highlighting fluorine’s superiority in enhancing potency.

- Toxicity Profile : Thiazole-containing analogues (e.g., Compound 9 ) exhibit higher cytotoxicity (CC₅₀ = 12 µM) than the target compound’s phenyl-substituted acetamide, likely due to thiazole’s electrophilic nature.

Biological Activity

The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is an imidazole derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thioether linkage and an imidazole ring, which are known to contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 320.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate aniline derivatives.

- Thioether Formation : The introduction of the thioether group can be performed using thiol reagents in the presence of a coupling agent.

- Acetamide Formation : The final step involves acylation to introduce the phenylacetamide moiety.

Anticancer Properties

Research has demonstrated that imidazole derivatives, including this compound, exhibit significant anticancer activity. A study evaluating various N-phenylacetamide derivatives showed that compounds similar to this compound displayed potent cytotoxic effects against several cancer cell lines, including prostate (PC3) and breast cancer (MCF-7) cells. For instance:

These results indicate that modifications on the imidazole ring can enhance anticancer potency.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. For example, derivatives containing similar structural motifs were tested against various bacterial strains, showing promising antibacterial effects. The minimum effective concentration (EC50) for related compounds was reported to be lower than that of established antibiotics, suggesting potential as a new antimicrobial agent.

The mechanism of action for this class of compounds often involves:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for cancer cell proliferation or bacterial survival.

- Cell Membrane Disruption : Studies have shown that certain derivatives can cause damage to bacterial cell membranes, leading to cell lysis.

Case Studies and Research Findings

A notable study explored the structure-activity relationship (SAR) of various imidazole derivatives, revealing that substitutions on the aromatic rings significantly influenced biological activity. The presence of electron-withdrawing groups like fluorine enhanced anticancer efficacy while maintaining selectivity towards cancerous cells over normal cells.

Additionally, in vitro studies demonstrated that these compounds could induce apoptosis in cancer cells through activation of caspase pathways, further supporting their potential as therapeutic agents.

Q & A

Q. What experimental controls are critical in evaluating its mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.